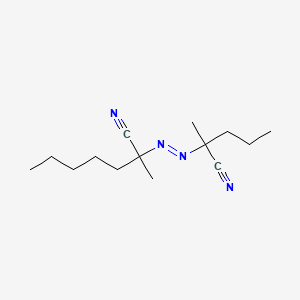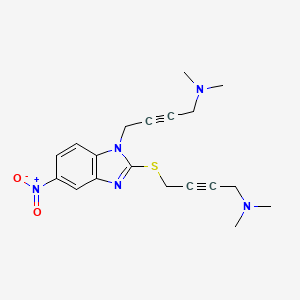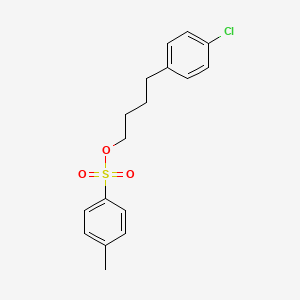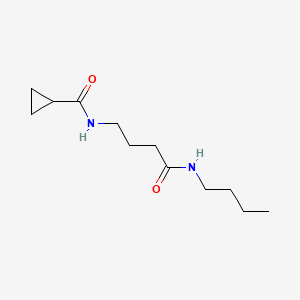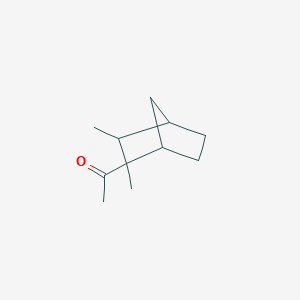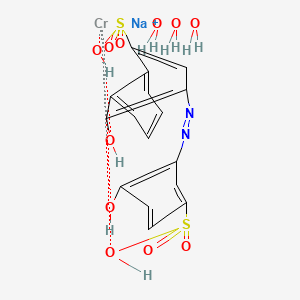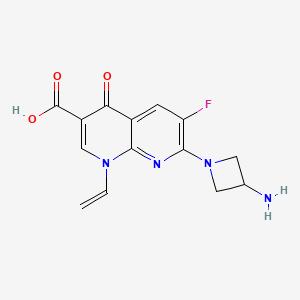
Propanenitrile, 3,3'-((4-((E)-(5-(3,4-dimethylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 339431, also known as 3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile, is a chemical compound with potential applications in various scientific fields. It is recognized for its unique structure and properties, which make it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 339431 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan ring: This involves the reaction of 3,4-dimethylphenyl with appropriate reagents to form the furan ring.
Attachment of the cyanoethyl group:
Final assembly: The final step involves the coupling of the intermediate compounds to form NSC 339431.
Industrial Production Methods
Industrial production of NSC 339431 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.
Continuous flow processing: This method allows for continuous production of NSC 339431, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
NSC 339431 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 339431 can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 339431 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 339431 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to specific receptors: This can modulate cellular signaling pathways and affect cellular functions.
Inhibiting enzymes: NSC 339431 may inhibit certain enzymes, leading to changes in metabolic processes.
Inducing cellular responses: The compound can induce various cellular responses, including apoptosis and cell cycle arrest.
Comparación Con Compuestos Similares
NSC 339431 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile: This compound shares a similar structure but may have different properties and applications.
Other furan derivatives: These compounds have similar furan rings but differ in their functional groups and overall structure.
Propiedades
Número CAS |
89080-21-7 |
|---|---|
Fórmula molecular |
C25H23N3O2 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
3-[N-(2-cyanoethyl)-4-[(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |
InChI |
InChI=1S/C25H23N3O2/c1-18-5-8-21(15-19(18)2)24-17-22(25(29)30-24)16-20-6-9-23(10-7-20)28(13-3-11-26)14-4-12-27/h5-10,15-17H,3-4,13-14H2,1-2H3/b22-16+ |
Clave InChI |
DIVCMGYQCTVIIS-CJLVFECKSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)

